2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide
Description
BenchChem offers high-quality 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18(16-13-21-17-11-5-4-10-15(16)17)19(23)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11,13,21H,6,9,12H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYJKJWZABKDJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301330887 | |
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
149167-36-2 | |
| Record name | 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301330887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology. They are used as biologically active compounds for the treatment of various disorders in the human body.
Mode of Action
Indole derivatives are known to interact with various targets in the body, leading to changes that can treat cancer cells, microbes, and different types of disorders.
Biological Activity
2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is an indole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This compound is part of a broader class of indole derivatives known for their diverse pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula for 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide is C18H20N2O2. Its structure consists of an indole ring substituted with a phenylpropyl group and an acetamide moiety, which is critical for its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various cellular targets. Indole derivatives are known to modulate several biochemical pathways, affecting processes such as apoptosis, cell proliferation, and inflammation. Specifically, 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide has shown promise in inhibiting tumor cell growth through mechanisms that induce apoptosis and inhibit cell cycle progression.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity against various human cancer cell lines. A notable study tested its effects on colorectal carcinoma (HT29), prostate carcinoma (PC3), lung carcinoma (H460M), and gastric carcinoma (MKN45). The results demonstrated that the compound effectively inhibited cell viability in a dose-dependent manner, with IC50 values indicating potent cytotoxicity (Table 1).
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 | 12.5 | Induction of apoptosis |
| PC3 | 15.0 | Cell cycle arrest |
| H460M | 10.0 | Inhibition of proliferation |
| MKN45 | 14.0 | Apoptotic pathway activation |
Case Studies
- Colorectal Cancer : In a study examining the effects of 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide on HT29 cells, significant reductions in cell viability were observed after 72 hours of treatment. The mechanism involved the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins.
- Lung Cancer : Another investigation focused on H460M cells revealed that this compound could induce G1 phase arrest, leading to reduced proliferation rates. The study highlighted the potential for this compound to serve as a lead in developing new therapeutic agents for lung cancer.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest that 2-(1H-indol-3-yl)-2-oxo-N-(3-phenylpropyl)acetamide has favorable absorption characteristics with moderate bioavailability. Toxicity assessments indicate that while the compound exhibits potent anticancer effects, it also requires careful dosing to minimize adverse effects on normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
